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# 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine structure and properties

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Compound of Interest		
Compound Name:	5-O-TBDMS-N4-Benzoyl-2-	
	deoxycytidine	
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An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside that serves as a critical building block in the chemical synthesis of deoxyribonucleic acid (DNA) and other nucleic acid analogues.[1][2] Its structure is strategically engineered with protecting groups to ensure regioselectivity and efficiency during the stepwise assembly of oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group at the N4-exocyclic amine prevent unwanted side reactions during the phosphoramidite coupling steps in solid-phase synthesis. This guide provides a comprehensive overview of its structure, properties, a representative synthesis protocol, and its primary applications in research and drug development.

### Chemical Structure and Identification

The molecule consists of a 2'-deoxycytidine core modified with two key protecting groups:

• 5'-O-TBDMS group: A bulky silyl ether protecting the primary 5'-hydroxyl group. This group is stable under various reaction conditions but can be selectively removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).







N4-Benzoyl group: An amide-linked benzoyl group protecting the exocyclic amine of the
cytosine base. This group prevents the amine from interfering with phosphoramidite
chemistry and is typically removed under basic conditions during the final deprotection step
of oligonucleotide synthesis.

**Chemical Structure:** 

Table 1: Chemical Identifiers and Properties



Property	Value	
CAS Number	51549-36-1[3]	
Molecular Formula	C22H31N3O5Si[4]	
Molecular Weight	445.59 g/mol [3]	
IUPAC Name	N-{1-[(2R,4R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide[3]	
Canonical SMILES	CC(C)(C)INVALID-LINK(C)OCC1O INVALID-LINKC[C@H]10[3]	
InChI Key	CCPOWNJNXQQIFV-IRQCGSAXSA-N[3]	
Purity	≥98% (typical)[3]	
Melting Point	445.6 °C (Note: This value from one source may be anomalous and could be confused with the molecular weight)[5]	
LogP	2.8622[3]	
Hydrogen Bond Donors	2[3]	
Hydrogen Bond Acceptors	6[3]	
Storage Conditions	Store at 10°C - 25°C with container closed.[5] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. [1][4]	

## **Experimental Protocols**

The synthesis of **5-O-TBDMS-N4-Benzoyl-2-deoxycytidine** involves a two-step protection strategy starting from 2'-deoxycytidine. The following is a generalized experimental methodology based on standard nucleoside chemistry.

## **Step 1: Selective Silylation of the 5'-Hydroxyl Group**



This step aims to selectively protect the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to its higher reactivity.

- Reagents: 2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Pyridine (as solvent and base), Silver Nitrate (AgNO<sub>3</sub>, optional catalyst).
- Procedure:
  - o Dissolve 2'-deoxycytidine in anhydrous pyridine.
  - Cool the solution in an ice bath (0 °C).
  - Add TBDMS-CI (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring.
     The use of a catalyst like AgNO<sub>3</sub> can improve selectivity and yield.
  - Allow the reaction to warm to room temperature and stir for 4-12 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction by adding methanol.
  - Remove the solvent under reduced pressure.
  - Purify the resulting 5'-O-TBDMS-2'-deoxycytidine crude product using silica gel column chromatography.

## Step 2: Benzoylation of the N4-Amine Group

This step protects the exocyclic amine on the cytosine base.

- Reagents: 5'-O-TBDMS-2'-deoxycytidine, Benzoyl chloride (Bz-Cl) or Benzoic anhydride, Pyridine.
- Procedure:
  - Dissolve the purified 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.
  - Cool the solution to 0 °C.



- Slowly add Benzoyl chloride (1.1 to 1.5 equivalents) to the solution.
- Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
- Once the reaction is complete, quench with water or a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the final product, 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, by silica gel chromatography to achieve high purity.

# Applications in Oligonucleotide Synthesis and Drug Development

**5-O-TBDMS-N4-Benzoyl-2-deoxycytidine** is primarily used as a monomeric building block in the solid-phase synthesis of custom DNA sequences.[1][2] This process is fundamental to the development of:

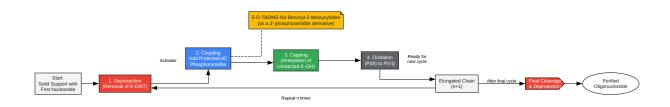
- Antisense Oligonucleotides (ASOs): These are short, synthetic DNA or RNA strands that bind to specific messenger RNA (mRNA) molecules, modulating gene expression.[6][7] The precise synthesis of these therapeutic molecules relies on high-purity protected nucleosides.
- Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs are used in RNA interference
  (RNAi) pathways to silence gene expression, offering therapeutic potential for a wide range
  of diseases.[6]
- DNA Probes and Primers: For molecular diagnostics, such as in the Polymerase Chain
   Reaction (PCR), high-quality primers and probes are essential for accuracy and reliability.
- Aptamers: These are oligonucleotide or peptide molecules that bind to a specific target molecule. Their synthesis requires the controlled addition of nucleosides.



The TBDMS and Benzoyl protecting groups play a crucial role in the phosphoramidite synthesis cycle, as illustrated in the workflow below.

# Visualized Workflow: Role in Solid-Phase DNA Synthesis

The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle and the role of a protected nucleoside like **5-O-TBDMS-N4-Benzoyl-2-deoxycytidine**. The cycle involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.



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Caption: Workflow of solid-phase oligonucleotide synthesis using protected phosphoramidites.

This workflow highlights how the protecting groups on the 2'-deoxycytidine derivative ensure that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing chain. The N4-benzoyl and other base-protecting groups, along with the 5'-O-TBDMS on the terminal nucleoside, are removed in the final cleavage and deprotection step to yield the desired oligonucleotide sequence.

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